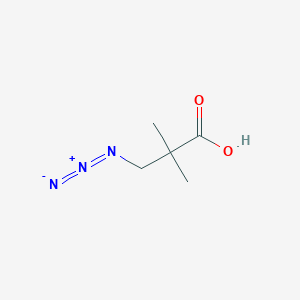

3-Azido-2,2-dimethylpropanoic acid

Description

Contextualization of Azide (B81097) and Carboxylic Acid Functional Groups in Organic Chemistry

In the landscape of organic chemistry, the strategic incorporation of specific functional groups is fundamental to the design and synthesis of complex molecules. Among the vast array of functional groups, azides (–N₃) and carboxylic acids (–COOH) hold significant prominence due to their distinct and versatile reactivity.

The azide functional group, an organic compound containing the –N₃ moiety, is a cornerstone of modern synthesis. wikipedia.org Azides are highly reactive and can participate in a wide range of transformations. fiveable.me They serve as valuable precursors to primary amines through reduction reactions, such as the Staudinger reaction or hydrogenolysis. wikipedia.org Perhaps their most celebrated role in recent years is their participation as a 1,3-dipole in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgsigmaaldrich.comwikipedia.org This reaction's reliability and specificity have made azides indispensable tools for bioconjugation, materials science, and combinatorial chemistry. wikipedia.orgsigmaaldrich.com The azide group is also a good nucleophile, capable of participating in SN2 reactions by displacing leaving groups. fiveable.me

Carboxylic acids are defined by the carboxyl group (–COOH), which consists of a carbonyl (C=O) and a hydroxyl (–OH) group attached to the same carbon atom. teachy.appnumberanalytics.com This structure confers notable properties, including high boiling points due to intermolecular hydrogen bonding and solubility in polar solvents. numberanalytics.comwikipedia.org As their name implies, they are Brønsted–Lowry acids, readily donating a proton to form a resonance-stabilized carboxylate anion. numberanalytics.comwikipedia.org This acidity is a key feature in numerous chemical and biological processes. fiveable.me Carboxylic acids are central building blocks in organic synthesis, serving as precursors for a variety of derivatives, including esters (via Fischer esterification), amides, acid chlorides, and acid anhydrides. wikipedia.orgfiveable.mechemistrytalk.org Their presence is ubiquitous in nature, forming the basis of amino acids and fatty acids. fiveable.mechemistrytalk.org

Significance of 2,2-Dimethylpropanoic Acid Scaffolds as Synthetic Intermediates

The 2,2-dimethylpropanoic acid scaffold, also known as pivalic acid, is a valuable structural motif in organic synthesis. sielc.commatrix-fine-chemicals.com Its defining feature is the quaternary carbon atom adjacent to the carboxylic acid, which imparts significant steric hindrance. This steric bulk is often exploited to control the stereochemistry of reactions or to provide a robust and stable core for more complex molecules. The neopentyl group (the (CH₃)₃CCH₂– portion) is known for its stability and is often used where a non-reactive, space-filling group is required. As a synthetic intermediate, 2,2-dimethylpropanoic acid and its derivatives are used in the preparation of polymers, agricultural chemicals, and pharmaceuticals.

Overview of the Multifunctional Utility of 3-Azido-2,2-dimethylpropanoic Acid

This compound is a bifunctional molecule that synergistically combines the chemical utility of an azide, a carboxylic acid, and a sterically defined dimethylpropanoic acid backbone. This unique combination makes it a highly versatile reagent in contemporary organic synthesis. The carboxylic acid moiety provides a handle for forming stable amide bonds, commonly used in peptide synthesis, or for esterification. rsc.orgbroadpharm.com Simultaneously, the azide group offers a bioorthogonal handle for "click chemistry" reactions, allowing for covalent modification with alkyne-containing molecules in a highly specific and efficient manner. broadpharm.commedchemexpress.com

This dual functionality allows for the construction of complex molecular architectures. For instance, the compound can be incorporated into a peptide chain via its carboxylic acid, and the appended azide can then be used to attach reporter molecules like fluorescent dyes, or to link the peptide to other biomolecules or surfaces. nih.govlumiprobe.com The 2,2-dimethyl scaffold provides a rigid, well-defined spacer between the peptide backbone and the azide terminus. This controlled spacing can be crucial in biological applications where precise positioning is required for molecular recognition or interaction. The use of such azido (B1232118) acids represents a powerful strategy in chemical biology and drug discovery, enabling the synthesis of complex probes and modified biopolymers. nih.govmetu.edu.tr

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1209778-22-2 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₅H₉N₃O₂ | sigmaaldrich.com |

| Molecular Weight | 143.15 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | MCLASWCMAUDQAF-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,4(9)10)3-7-8-6/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLASWCMAUDQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Azido 2,2 Dimethylpropanoic Acid and Its Derivatives

Strategies for Azide (B81097) Group Introduction

The incorporation of the azide functional group is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methods can be adapted for this purpose, each starting from a different precursor and offering distinct advantages in terms of reaction conditions and substrate compatibility.

Nucleophilic Displacement of Halogenated Precursors to Form 3-Azido-2,2-dimethylpropanoic Acid

A primary and straightforward method for introducing an azide group is through the nucleophilic substitution of a halide. This reaction, typically proceeding via an SN2 mechanism, involves the displacement of a good leaving group, such as bromide or iodide, by an azide salt.

The logical precursor for this synthesis would be a 3-halo-2,2-dimethylpropanoic acid derivative. The reaction would proceed as follows:

Starting Material: 3-Bromo-2,2-dimethylpropanoic acid or its corresponding ester.

Reagent: An azide salt, most commonly sodium azide (NaN₃).

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is typically used to dissolve the azide salt and promote the SN2 reaction.

Mechanism: The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This results in the displacement of the halide ion and the formation of the C-N₃ bond.

| Reactant | Reagent | Solvent | Product | Reaction Type |

| 3-Bromo-2,2-dimethylpropanoic acid | Sodium Azide (NaN₃) | DMF | This compound | SN2 Nucleophilic Substitution |

| Methyl 3-iodo-2,2-dimethylpropanoate | Sodium Azide (NaN₃) | DMSO | Methyl 3-azido-2,2-dimethylpropanoate | SN2 Nucleophilic Substitution |

This method is generally efficient for primary halides. The presence of the sterically demanding quaternary center at the C-2 position does not significantly hinder the reaction at the C-3 position, making this a viable synthetic route.

Conversion of Hydroxyl Groups to Azides via Mitsunobu-Type Reactions

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including azides, with a characteristic inversion of stereochemistry. odu.eduorganic-chemistry.orgresearchgate.net This method is particularly useful when starting from the corresponding hydroxy acid, 3-hydroxy-2,2-dimethylpropanoic acid.

The reaction involves the in-situ activation of the hydroxyl group by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

Starting Material: 3-Hydroxy-2,2-dimethylpropanoic acid (or its ester form to avoid side reactions with the acidic proton).

Reagents:

Triphenylphosphine (PPh₃).

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).

An azide source, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). odu.edu

Mechanism: The PPh₃ and DEAD first react to form a phosphonium (B103445) salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a superb leaving group. The azide nucleophile then displaces this leaving group in an SN2 fashion, leading to the desired product. odu.edu

| Substrate | Phosphine | Azodicarboxylate | Azide Source | Product |

| Ethyl 3-hydroxy-2,2-dimethylpropanoate | PPh₃ | DEAD | DPPA | Ethyl 3-azido-2,2-dimethylpropanoate |

| Benzyl 3-hydroxy-2,2-dimethylpropanoate | PPh₃ | DIAD | HN₃ | Benzyl 3-azido-2,2-dimethylpropanoate |

This reaction is known for its mild conditions and broad functional group tolerance, making it a highly effective, albeit stoichiometrically wasteful, method for this transformation. rsc.org

Diazotization of 3-Amino-2,2-dimethylpropanoic Acid and Subsequent Azidation Pathways

Another fundamental route to alkyl azides begins with a primary amine. The precursor, 3-Amino-2,2-dimethylpropanoic acid, can be converted into the target azide through a two-step sequence involving diazotization followed by azide displacement.

The process is as follows:

Diazotization: The primary amino group of 3-amino-2,2-dimethylpropanoic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). organic-chemistry.org

Azidation: The unstable aliphatic diazonium salt is then immediately treated with a source of azide ions, such as sodium azide. The azide ion displaces the dinitrogen gas (N₂), which is an excellent leaving group, to form the final product.

This pathway is a classic method for converting amines to a wide range of functionalities. However, with aliphatic amines, the intermediate diazonium ion is notoriously unstable and can lead to side products through elimination or reaction with the solvent. Careful control of reaction conditions is therefore essential.

| Step | Precursor | Reagents | Intermediate/Product |

| 1. Diazotization | 3-Amino-2,2-dimethylpropanoic acid | NaNO₂, HCl (aq) | 3-Diazonium-2,2-dimethylpropanoic acid salt |

| 2. Azidation | 3-Diazonium-2,2-dimethylpropanoic acid salt | NaN₃ | This compound |

Construction of the 2,2-Dimethylpropanoic Acid Carbon Framework

The synthesis of the target molecule relies on the pre-existence or construction of the 2,2-dimethylpropanoic acid skeleton, also known as pivalic acid. This structure is characterized by a quaternary carbon atom at the C-2 position, which presents unique synthetic challenges.

Approaches to Establishing the Quaternary Carbon Center at C-2

The creation of an all-carbon quaternary center is a significant challenge in organic synthesis due to steric hindrance. nih.gov Several methods have been developed to construct the neopentyl core of the 2,2-dimethylpropanoic acid framework.

Koch Reaction: On an industrial scale, pivalic acid is produced via the Koch reaction, which involves the hydrocarboxylation of isobutene with carbon monoxide in the presence of a strong acid catalyst like hydrogen fluoride. libretexts.org

(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCO₂H

Carboxylation of a Grignard Reagent: A versatile laboratory-scale synthesis involves the reaction of a tert-butyl Grignard reagent with carbon dioxide. Tert-butyl magnesium bromide, prepared from tert-butyl bromide and magnesium metal, is reacted with solid carbon dioxide (dry ice). Subsequent acidic workup yields 2,2-dimethylpropanoic acid.

(CH₃)₃C-Br + Mg → (CH₃)₃C-MgBr

(CH₃)₃C-MgBr + CO₂ → (CH₃)₃C-CO₂MgBr

(CH₃)₃C-CO₂MgBr + H₃O⁺ → (CH₃)₃C-CO₂H + Mg²⁺ + Br⁻

Alkylation of Isobutyrate Esters: Another approach involves the double alkylation of an ester enolate. For example, the enolate of ethyl isobutyrate can be generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with a methyl halide. A second deprotonation and alkylation step would complete the quaternary center. However, creating the 2,2-dimethyl framework often starts from precursors that already contain this motif.

These methods provide reliable access to the core acid structure, which can then be further functionalized at the C-3 position (e.g., via halogenation of a suitable precursor) to enable the introduction of the azide group as described in section 2.1.

Carboxylation Reactions and Esterification for Scaffold Completion

The synthesis of this compound and its ester derivatives often involves late-stage introduction of the carboxyl or ester functionality to complete the molecular scaffold. Carboxylation reactions provide a direct route to the carboxylic acid, while esterification offers a pathway to a wide range of ester derivatives, which can be valuable as final products or as protected intermediates.

Carboxylation Reactions

Carboxylation is a fundamental transformation for installing a carboxylic acid group and is a viable strategy for the final step in synthesizing the target acid from a suitable precursor. researchgate.net This typically involves the reaction of an organometallic intermediate with carbon dioxide (CO₂). For the synthesis of this compound, a hypothetical precursor such as 1-azido-2,2-dimethylpropylmagnesium halide or the corresponding organozinc reagent could be carboxylated.

The use of organozinc reagents, in particular, has been shown to be efficient for the carboxylation of functionalized substrates. The presence of salts like lithium chloride (LiCl) or magnesium chloride (MgCl₂) can facilitate these reactions, allowing them to proceed smoothly at ambient temperatures. organic-chemistry.org The general approach involves the formation of the organometallic species followed by quenching with solid or gaseous CO₂.

Table 1: Selected Methods for Carboxylation of Organometallic Reagents

| Organometallic Reagent | Catalyst/Additive | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Organozinc | LiCl | DMF | Ambient | Efficient carboxylation organic-chemistry.org |

| Organozinc | MgCl₂ | THF | Ambient | Good yields for various substrates |

| Alkyl Halide (reductive) | Nickel Catalyst | Not specified | Mild conditions | Direct carboxylation with CO₂ organic-chemistry.org |

Esterification for Scaffold Completion

Esterification is a crucial method for converting the synthesized this compound into its corresponding esters. These esters can be important for modulating physicochemical properties or for use as intermediates in further synthetic steps. A variety of methods are available, ranging from classical acid-catalyzed reactions to milder, coupling agent-mediated processes.

The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a traditional method. However, for complex or sensitive substrates, milder conditions are often preferred to avoid potential side reactions involving the azide group. rug.nl

Modern coupling reagents provide a highly efficient and chemoselective alternative. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) facilitate amide bond formation and can be adapted for esterification, particularly in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These reactions typically proceed at room temperature and tolerate a wide range of functional groups.

Table 2: Comparison of Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Simple, inexpensive; equilibrium-driven. rug.nl |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. |

| Coupling Agent-Mediated | Alcohol, EDCI, Additive (e.g., Oxyma) | High yields, chemoselective, aqueous workup possible. organic-chemistry.org |

| TBTU/TATU/COMU | Alcohol, Organic Base | Fast reactions, effective for diol monoesterification. organic-chemistry.org |

Chemo- and Regioselective Synthesis of this compound Isomers and Analogues

The synthesis of this compound and its isomers requires precise control over the introduction of the azide functional group to ensure the desired regiochemical outcome. Chemoselectivity is also critical to prevent unintended reactions with other functional groups that may be present in the starting materials or intermediates.

A primary strategy for achieving regioselectivity in the synthesis of β-azido acids involves the conjugate addition of an azide source to an α,β-unsaturated carbonyl compound. For the target molecule, a suitable precursor would be an ester of 2,2-dimethylacrylic acid. The addition of an azide nucleophile to this system would preferentially occur at the β-position, leading to the desired 3-azido scaffold.

Recent advancements have focused on the use of catalytic systems to control both regio- and enantioselectivity. For instance, chiral iron(II) complexes have been successfully employed to catalyze the α-halo-β-azido difunctionalization of α,β-unsaturated esters and amides. organic-chemistry.orgresearchgate.net This method introduces both a halogen and an azide group across the double bond with high stereoselectivity. Subsequent reductive removal of the halogen atom would yield the desired β-azido ester, which can then be hydrolyzed to the target acid. This catalytic approach provides a powerful tool for constructing valuable functionalized molecules. researchgate.net

The choice of azide source is also crucial. Trimethylsilyl azide (TMSN₃) is commonly used in combination with an acid or a catalyst to achieve β-azidation of α,β-unsaturated carbonyl compounds. organic-chemistry.org The development of solid-supported catalysts, such as Amberlite IRA900N₃, offers a recyclable and environmentally friendlier option for these transformations. organic-chemistry.org

The synthesis of isomers, such as α-azido-2,2-dimethylpropanoic acid, would require a different synthetic strategy, likely involving the direct substitution of an α-leaving group (e.g., a halide) on a 2,2-dimethylpropanoic acid derivative with an azide salt. The distinct approaches required to access different regioisomers highlight the importance of methodology in directing the position of the azide functionality.

Table 3: Catalytic Systems for Regioselective Azidation of α,β-Unsaturated Carbonyls

| Catalyst System | Azide Source | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Chiral (salen)Al complex | TMSN₃ | α,β-unsaturated ketones | Enantioselective conjugate addition | organic-chemistry.org |

| Chiral iron(II) complex | TMSN₃ | α,β-unsaturated amides/esters | Regio- and enantioselective α-halo-β-azido difunctionalization | organic-chemistry.orgresearchgate.net |

| Tertiary amines | TMSN₃ / AcOH | α,β-unsaturated carbonyls | β-azidation | organic-chemistry.org |

| Amberlite IRA900N₃ | TMSN₃ | α,β-unsaturated ketones | Recyclable organocatalysis for β-azidation | organic-chemistry.org |

Chemical Reactivity and Transformative Potential of 3 Azido 2,2 Dimethylpropanoic Acid

Reactivity of the Azide (B81097) Moiety

The azide group is a high-energy functional group that participates in a variety of highly selective and efficient reactions. These reactions are central to the fields of bioconjugation, medicinal chemistry, and materials science.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its reliability and versatility in creating stable triazole linkages. nih.gov

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. While copper(II) salts are often used as the catalyst source, they are typically reduced in situ to the active copper(I) species. rsc.org The reaction proceeds under mild conditions, often in aqueous or alcoholic solvents, making it suitable for a variety of applications. nih.govrsc.org The use of copper(I) coordination polymers has also been explored to achieve catalysis at parts-per-million levels. nih.gov

A study on a poly(3'-azido-3'-deoxythymidine-co-propargyl methacrylate-co-pentaerythritol triacrylate) monolithic column demonstrated the utility of CuAAC in materials science. This "one-pot" process combined free radical polymerization with the CuAAC reaction to create a monolith with a homogeneous structure and good stability. nih.gov

Table 1: Key Features of CuAAC Reaction

| Feature | Description |

| Reactants | Azide and a terminal alkyne |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yield, regioselectivity, mild reaction conditions |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and other Metal-Free Click Reactions

To circumvent the potential toxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.govnih.gov The relief of ring strain drives the reaction forward, allowing it to proceed under physiological conditions. nih.gov

The rate of SPAAC can be influenced by the structure of the cyclooctyne. Highly strained cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) react readily with azides, while less strained cyclooctynes may not react under similar conditions. nih.gov Secondary interactions, such as those involving boronate esters, can also accelerate the reaction and control regioselectivity. rsc.orgchemrxiv.org SPAAC has been successfully applied to the modification of biomolecules both in vitro and on living cells with no apparent toxicity. nih.gov

Curtius Rearrangement and Subsequent Isocyanate or Amine Formation from the Carboxylic Acid Derivative

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction provides a versatile route to amines and their derivatives, as the resulting isocyanate can be trapped by various nucleophiles. wikipedia.orgnih.gov For instance, reaction with water leads to a primary amine via an unstable carbamic acid intermediate, while reaction with alcohols or amines yields carbamates and ureas, respectively. wikipedia.orgorganic-chemistry.org

The rearrangement proceeds with complete retention of stereochemistry at the migrating group. nih.gov The mechanism is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The Curtius rearrangement has been widely applied in the synthesis of natural products and medicinal agents due to its tolerance of a wide range of functional groups. nih.govnih.gov Flow chemistry techniques have been developed to safely handle the potentially explosive acyl azide intermediates. researchgate.net

Reductive Transformations of the Azide Group to Amines

The reduction of azides is a common and efficient method for the synthesis of primary amines. thieme-connect.de A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metals like palladium, platinum, or nickel is a widely used method. thieme-connect.de For example, palladium on carbon (Pd/C) or palladium nanoparticles supported on polyvinyl chloride (Pd/PVC) are effective catalysts for the hydrogenation of azides to amines. thieme-connect.de

Other methods for azide reduction include the use of:

Dichloroindium hydride: This reagent chemoselectively reduces organic azides under mild conditions. organic-chemistry.org

Boron trifluoride diethyl etherate and sodium iodide: This system is effective for the reduction of aromatic azides. organic-chemistry.org

Copper nanoparticles: In the presence of ammonium (B1175870) formate, copper nanoparticles can reduce aryl azides in water. organic-chemistry.org

Staudinger Reduction: The reaction of an azide with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis of the intermediate iminophosphorane, yields the corresponding amine and a phosphine oxide byproduct. wikipedia.org This method is particularly mild and chemoselective.

In biological systems, the reduction of azido-containing compounds to their corresponding amines can be mediated by enzymes such as cytochrome P-450 and NADPH-cytochrome P-450 reductase. nih.gov

Table 2: Common Reagents for Azide Reduction

| Reagent/Method | Description |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Widely used, efficient method. thieme-connect.de |

| Staudinger Reduction (e.g., PPh3, H2O) | Mild and chemoselective. wikipedia.org |

| Dichloroindium hydride | Chemoselective reduction under mild conditions. organic-chemistry.org |

| Copper nanoparticles | Reduction in water with ammonium formate. organic-chemistry.org |

Aza-Wittig Reactions of Azido-Functionalized Compounds

The aza-Wittig reaction is a chemical transformation that converts carbonyl compounds into imines. wikipedia.org The reaction involves an iminophosphorane (or aza-ylide), which is typically generated in situ from the reaction of an organic azide with a phosphine. wikipedia.orgchem-station.com

The mechanism is analogous to the standard Wittig reaction. The iminophosphorane reacts with an aldehyde or ketone to form a four-membered ring intermediate, which then collapses to form the imine and a phosphine oxide byproduct. wikipedia.org Beyond the synthesis of imines, the aza-Wittig reaction can be used to convert carbon dioxide to isocyanates and isocyanates to carbodiimides. wikipedia.org Tandem Staudinger/aza-Wittig reactions have been developed for the synthesis of functionalized derivatives, such as isothiocyanates from azides and carbon disulfide. nih.gov Catalytic versions of the aza-Wittig reaction have been developed to address the issue of stoichiometric phosphine oxide waste. beilstein-journals.org

Other 1,3-Dipolar Cycloaddition Reactions Involving the Azide

The azide group in 3-azido-2,2-dimethylpropanoic acid is a classic 1,3-dipole, capable of participating in a variety of [3+2] cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orguchicago.edu This reactivity is a cornerstone of click chemistry and provides a powerful tool for molecular construction.

The Huisgen 1,3-dipolar cycloaddition between the azide and a dipolarophile, typically an alkyne or a strained alkene, is a primary transformation. wikipedia.org The reaction with terminal or internal alkynes yields 1,2,3-triazoles, a scaffold prevalent in medicinal chemistry and materials science. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly efficient variant, often proceeding under mild conditions with high yields. mdpi.com Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes offers a metal-free alternative.

Beyond alkynes, the azide can react with other dipolarophiles:

Alkenes: Reaction with electron-deficient alkenes or strained alkenes like norbornene can produce triazolines. nih.gov These can be stable or rearrange depending on the substituents.

Nitriles: Cycloaddition with nitriles can lead to the formation of tetrazoles, another important heterocyclic motif. nih.gov

Enamines: Perfluorinated aryl azides have been shown to react rapidly with enamines, suggesting a potential reaction pathway for this compound to form triazolines that may subsequently rearrange to amidines. nih.gov

The reaction conditions for these cycloadditions can often be tuned to be compatible with the carboxylic acid group, allowing for the selective functionalization of the azide moiety.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a wide array of chemical transformations, including amide bond formation, esterification, and decarboxylation.

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. luxembourg-bio.com This is typically achieved by activating the carboxylic acid with a coupling reagent before reacting it with a primary or secondary amine. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly when dealing with the sterically hindered neopentyl structure of this compound. luxembourg-bio.comluxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma to improve efficiency and reduce racemization in chiral systems. luxembourg-bio.com

Phosphonium (B103445) Salts: Reagents such as Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity and are effective for coupling hindered substrates. researchgate.net

Uronium/Aminium Salts: Reagents like HATU and HBTU are among the most effective for difficult couplings, generally providing high yields. researchgate.net

The table below summarizes the effectiveness of various coupling reagents in aqueous media, which could be relevant for bioconjugation applications of this compound derivatives. luxembourg-bio.com

| Coupling Reagent | Additive/Base | Typical Yield | Notes |

| DIC | HOPO | Broad scope, high yields | Effective for sterically demanding acids. |

| DMT-MM | None | Good | Particularly effective for secondary amines. |

| COMU | Collidine | Broad scope, high yields | Good for primary/secondary amines and anilines. |

| TPTU | NMI | Moderate to high | Especially effective for anilines. |

| EDC | Oxyma | Effective | A common water-soluble carbodiimide (B86325) system. |

This table is a generalized representation based on a comparative study and performance may vary based on specific substrates. luxembourg-bio.com

An alternative, chemoselective method involves the conversion of the carboxylic acid to a selenocarboxylate, which then reacts with an azide to form the amide bond, avoiding an amine intermediate. acs.org

Esterification of this compound can be accomplished through several standard protocols. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. However, given the potential sensitivity of the azide group to strong acids, milder methods are often preferred.

Coupling reagents used for amidation, such as DCC or EDC, can also be employed for esterification by using an alcohol as the nucleophile, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Other methods include using specific catalysts that are efficient for the esterification of carboxylic acids with alcohols. organic-chemistry.org

The synthesis of azido (B1232118) esters is a known process, and various methods have been developed. nih.govresearchgate.net For instance, the reaction of a carboxylic acid with an alcohol can be promoted by reagents like triphenylphosphine oxide or silica (B1680970) chloride under relatively mild conditions. organic-chemistry.org

The removal of the carboxyl group as carbon dioxide from this compound can be achieved through several methodologies. While simple thermal decarboxylation is generally difficult for alkanoic acids, specific functional group arrangements or reaction pathways can facilitate this transformation.

Radical Decarboxylation: Modern photoredox catalysis enables the decarboxylation of aliphatic carboxylic acids under mild, visible-light-induced conditions. princeton.edunih.gov This process generates an alkyl radical that can be trapped in various C-C or C-X bond-forming reactions.

Oxidative Decarboxylation: Electrochemical oxidation provides another route to decarboxylation. For ω-azido carboxylic acids, this method has been used to generate intermediates for intramolecular reactions. rsc.org

Rearrangement Reactions: The Curtius rearrangement of an acyl azide (which could be formed from the carboxylic acid) leads to an isocyanate with the loss of N₂. If performed in the presence of water, this forms a carbamic acid which spontaneously decarboxylates to yield an amine. masterorganicchemistry.commasterorganicchemistry.com Similarly, the Schmidt reaction of a carboxylic acid with hydrazoic acid under acidic conditions can yield an amine via rearrangement and decarboxylation. wikipedia.org

Cascade and Tandem Reactions Involving Both Functional Groups

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to increasing molecular complexity. The dual functionality of this compound is well-suited for such processes.

A notable example is the intramolecular Schmidt reaction. While the classical Schmidt reaction involves reacting a carboxylic acid with an external source of azide, a molecule like this compound contains both functionalities. wikipedia.org An electrocatalytic method has been reported for ω-azido carboxylic acids where electrochemical oxidation leads to decarboxylation, followed by an intramolecular Schmidt rearrangement to produce cyclic imines (1-pyrrolines). rsc.org This suggests that under the right oxidative conditions, this compound could potentially undergo a cascade process involving its two functional groups to form novel heterocyclic structures.

Another potential cascade could involve the initial conversion of the carboxylic acid to a more reactive species that then triggers a reaction with the tethered azide group. The design of such tandem reactions remains an active area of research, offering pathways to complex molecular scaffolds from a relatively simple starting material.

Applications of 3 Azido 2,2 Dimethylpropanoic Acid As a Versatile Synthetic Building Block

Construction of Triazole-Containing Molecular Architectures

3-Azido-2,2-dimethylpropanoic acid is a valuable building block for the synthesis of 1,2,3-triazole-containing molecules, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The azide functional group of this compound readily participates in this transformation, allowing for its covalent linkage to a wide array of alkyne-functionalized molecules. nih.gov

The reaction is known for its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and tolerance of a broad range of functional groups, which obviates the need for extensive use of protecting groups. organic-chemistry.orgnih.gov The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly stable moiety that can mimic the properties of a trans-amide bond and participate in hydrogen bonding and dipole interactions. nih.gov These characteristics make the CuAAC reaction with this compound a powerful strategy for constructing complex molecular architectures with well-defined spatial arrangements.

| Reaction Type | Reactants | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole | High yield, High regioselectivity, Mild conditions, Broad functional group tolerance organic-chemistry.orgnih.govmdpi.com |

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

Organic azides, including this compound, serve as versatile precursors for a variety of nitrogen-containing heterocycles beyond 1,2,3-triazoles. nih.gov The azide group can undergo various transformations to generate reactive intermediates, such as nitrenes, upon thermal or photochemical activation. These intermediates can then participate in intramolecular or intermolecular reactions to form different heterocyclic rings. nih.gov

For instance, vinyl azides are known to decompose into 2H-azirines or nitrenes, which can be used to synthesize N-heterocycles like pyrroles. nih.gov While not a vinyl azide itself, the azide moiety of this compound can be incorporated into more complex substrates that can then undergo such cyclization reactions. Furthermore, organic azides can be used in the synthesis of other heterocyclic systems such as tetrazoles, isoxazoles, and various fused heterocycles through different cycloaddition or domino reaction pathways. nih.gov The presence of the carboxylic acid function and the gem-dimethyl group on the this compound scaffold provides additional points for diversification and control over the properties of the final heterocyclic products.

Role in the Preparation of Peptide Mimetics and Conjugates through Amide and Triazole Linkages

This compound is a bifunctional molecule ideally suited for the synthesis of peptidomimetics and bioconjugates. Its carboxylic acid moiety can readily form stable amide bonds with the N-terminus of a peptide or the side chain of an amino acid like lysine. nih.gov Simultaneously, its azide group is available for CuAAC-mediated triazole formation with an alkyne-modified peptide or another molecule.

A key application in this area is the use of the 1,4-disubstituted 1,2,3-triazole ring as a surrogate for the trans-amide bond in a peptide backbone. nih.gov This "amide-to-triazole switch" is a promising strategy to increase the in vivo stability of peptides, as the triazole ring is resistant to cleavage by proteases. nih.gov The triazole moiety effectively mimics the steric and electronic properties of the amide bond, including its dipole moment and ability to act as a hydrogen bond acceptor, thus preserving the peptide's secondary structure and biological activity. nih.gov By incorporating this compound, researchers can create peptide analogues with enhanced metabolic stability for therapeutic or diagnostic applications. nih.gov

| Linkage Type | Functional Group Used | Resulting Bond | Application |

| Amide Linkage | Carboxylic Acid | Amide | Peptide synthesis, Conjugation to amino groups |

| Triazole Linkage | Azide | 1,2,3-Triazole | Peptide backbone modification, Conjugation to alkyne-modified molecules nih.gov |

Integration into Polymer Architectures and Functional Materials Development

The functional groups of this compound allow for its incorporation into polymers to create functional materials. The carboxylic acid can be converted into an ester or amide to form a monomer suitable for polymerization. Alternatively, the molecule can be grafted onto existing polymer chains. The azide group serves as a powerful tool for post-polymerization modification via click chemistry. mdpi.com

For example, polymers bearing pendant alkyne groups can be readily functionalized by reacting them with this compound in a CuAAC reaction. This introduces a carboxylic acid group, which can alter the polymer's solubility, hydrophilicity, or provide a handle for further conjugation. Conversely, polymers can be synthesized with azide functionalities, which can then be "clicked" with alkyne-containing molecules. Azido (B1232118) compounds are also utilized as components of energetic plasticizers in polymer binders, suggesting a role for molecules like this compound in materials science, where high nitrogen content is desirable. researchgate.net

Development of Molecular Probes and Linkers for Chemical Studies

The bifunctional nature of this compound makes it an excellent candidate for use as a heterobifunctional crosslinker or molecular probe. scbt.com The carboxylic acid and azide groups represent two distinct reactive handles that can be addressed with orthogonal chemistries.

The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on biomolecules like proteins or antibodies. scbt.com The azide group can then be used to attach a reporter molecule (like a fluorophore or biotin) or another biomolecule containing an alkyne group via click chemistry. scbt.com This allows for the specific and stable connection of two different molecular entities. nih.gov The gem-dimethyl group provides steric bulk, which can be useful in designing linkers with specific spatial properties.

Assembly of Natural Product Analogues and Bio-inspired Scaffolds

The synthesis of natural product analogues is a common strategy in drug discovery to improve the properties of a lead compound or to explore its structure-activity relationship. researchgate.netresearchgate.net this compound can serve as a versatile building block in this context. Its distinct functional groups allow for its insertion into a larger molecular scaffold using well-established synthetic methodologies like amidation and click chemistry.

In the realm of bio-inspired materials, which seek to emulate nature's designs, this building block can introduce unique features. sciencedaily.com For example, it could be used to functionalize the surface of a biomaterial scaffold. The carboxylic acid could be used to anchor the molecule to the scaffold, while the azide group remains available to "click" bioactive peptides or growth factors to the surface, thereby creating a material that can actively promote tissue regeneration. The neopentyl core structure, with its gem-dimethyl substitution, provides a stable and sterically defined scaffold that can influence the conformation and presentation of the attached functionalities. researchgate.net

Mechanistic and Computational Investigations of 3 Azido 2,2 Dimethylpropanoic Acid Reactions

Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Analyses

Kinetic analysis is fundamental to understanding the rates and mechanisms of reactions involving 3-Azido-2,2-dimethylpropanoic acid. Due to the steric hindrance imposed by the gem-dimethyl group, the reactivity of the azide (B81097) is significantly influenced. Studies on analogous sterically hindered tertiary azides, such as 2-azido-2-methylpropanol, provide a strong model for the kinetic behavior of this compound.

In strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, the steric bulk of the azide plays a critical role in determining the reaction rate. nih.gov For instance, the reaction kinetics of primary, secondary, and tertiary azides with different cyclooctynes have been studied using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These studies reveal that while sterically non-demanding cyclooctynes react with primary, secondary, and tertiary azides at similar rates, sterically demanding cyclooctynes exhibit a dramatic decrease in reaction rate with tertiary azides. nih.gov This chemoselectivity is attributed to the increased steric repulsion in the transition state. nih.gov

Spectroscopic techniques are crucial for monitoring reaction progress and identifying intermediates. Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, for example, allows for real-time monitoring of the disappearance of the characteristic azide asymmetric stretch (around 2100 cm⁻¹) and the appearance of product signals, even in complex media. researchgate.net For reactions of azides with quinoxalin-2-ones, transient absorption spectra have been used to characterize the intermediates formed. mdpi.com While specific kinetic data for this compound is not extensively published, the data from analogous tertiary azides provides a robust framework for predicting its behavior.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions of Azides with Cyclooctynes Data based on reactions of analogous primary, secondary, and tertiary azides.

| Azide Type | Cyclooctyne (B158145) | Rate Constant (M⁻¹s⁻¹) | Reference |

| Primary (2-azidoethanol) | BCN | 0.024 | nih.gov |

| Secondary (2-azidopropanol) | BCN | 0.012 | nih.gov |

| Tertiary (2-azido-2-methylpropanol) | BCN | 0.013 | nih.gov |

| Primary (2-azidoethanol) | ADIBO | 0.90 | nih.gov |

| Secondary (2-azidopropanol) | ADIBO | 0.25 | nih.gov |

| Tertiary (2-azido-2-methylpropanol) | ADIBO | 4.7 x 10⁻⁶ | nih.gov |

BCN: Bicyclononyne; ADIBO: Azodibenzocyclooctyne

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the reaction pathways of azides. nih.gov For this compound, DFT studies can elucidate the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed map of the potential energy surface.

Commonly used DFT functionals for studying azide reactions include B3LYP and M06-2X, often paired with basis sets like 6-311+G(d,p). nih.govmdpi.com These methods have been successfully applied to investigate 1,3-dipolar cycloadditions, a hallmark reaction of azides. nih.gov For sterically hindered systems, computational models like the Activation Strain Model (ASM) are particularly insightful. nih.gov The ASM partitions the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the actual interaction between the distorted reactants). nih.govresearchgate.net

In the case of a tertiary azide reacting with a sterically demanding cyclooctyne, the ASM reveals that the significant drop in reactivity is primarily due to a less stabilizing interaction energy, which in turn is caused by increased Pauli repulsion between the bulky substituents. nih.gov The strain energies to deform the azide and the cyclooctyne are often very similar across different azide substitution patterns, highlighting the dominant role of electronic interactions in the transition state. nih.gov These computational findings explain the experimentally observed chemoselectivity, where a tertiary azide like this compound would be expected to react much more slowly with a hindered partner compared to a primary or secondary azide. nih.gov

Transition State Analysis and Prediction of Reaction Selectivity

The analysis of transition state (TS) structures is crucial for understanding and predicting the selectivity of chemical reactions. For reactions involving this compound, the steric hindrance from the gem-dimethyl group heavily influences the geometry and energy of the transition state.

DFT calculations on the SPAAC reaction of a tertiary azide model compound revealed that the reaction proceeds through a concerted but highly asynchronous transition state. nih.gov This asynchronicity is a direct consequence of the steric clash, which prevents a simultaneous approach of both termini of the azide to the alkyne. The free energies of activation (ΔG‡) calculated using DFT methods (e.g., B3LYP-D3/6-311+G(d,p)) correlate well with experimental reaction rates and provide a quantitative measure of reaction feasibility. nih.gov

The significant difference in activation barriers between a tertiary azide reacting with a non-demanding cyclooctyne (e.g., BCN) versus a demanding one (e.g., ADIBO) is the foundation of its reaction selectivity. nih.gov The large activation barrier for the latter is a result of destabilizing steric interactions (Pauli repulsion) in the transition state. nih.gov This allows for the selective reaction of primary or secondary azides in the presence of a tertiary azide, or the selective reaction of a tertiary azide with a less hindered partner. nih.gov

Table 2: Calculated Free Energies of Activation (ΔG‡) for SPAAC Reactions Data based on DFT calculations for analogous tertiary azides.

| Reactants | Transition State | ΔG‡ (kcal/mol) | Reference |

| Tertiary Azide + BCN | Concerted, Asynchronous | 22.8 | nih.gov |

| Tertiary Azide + ADIBO | Concerted, Asynchronous | >24.0 (estimated) | nih.gov |

Calculations performed at the B3LYP-D3/6-311+G(d,p) level of theory.

Electronic Structure Characterization of Intermediates and Products

The electronic structure of the azide functional group dictates its reactivity. The azide group can be described by several resonance structures, with the most significant being -N=N+=N-. nih.gov This linear arrangement of nitrogen atoms has characteristic spectroscopic signatures. nih.govresearchgate.net

Quantum chemical calculations provide detailed insight into the electronic properties of azides and their reaction products. Properties such as Hirshfeld charges and Molecular Electrostatic Potential (MEP) maps can be calculated to understand charge distribution and sites susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, in methyl azide, the terminal nitrogen atoms are mildly nucleophilic, while the central nitrogen is electrophilic. nih.gov The presence of the electron-withdrawing carboxylic acid and the alkyl framework in this compound will subtly modulate this electronic character.

Spectroscopic methods are used to experimentally probe the electronic structure. The azide group has a strong and sharp asymmetric stretching vibration in the infrared (IR) spectrum, typically appearing around 2100-2150 cm⁻¹. nih.govresearchgate.net The symmetric stretch is found near 1330 cm⁻¹. researchgate.net The electronic absorption spectra of alkyl azides show bands in the ultraviolet (UV) region, for example at approximately 287 nm and 216 nm. nih.gov Upon reaction, such as cycloaddition to form a triazole, these characteristic spectral features disappear and are replaced by those of the new heterocyclic product, providing a clear method for characterizing the transformation of the electronic structure.

Table 3: Representative Spectroscopic Data for the Azide Functional Group Data based on general values for alkyl azides and computational studies.

| Spectroscopic Technique | Property | Typical Value | Reference |

| Infrared (IR) Spectroscopy | Asymmetric Stretch (ν_as) | ~2100 cm⁻¹ | nih.gov |

| Infrared (IR) Spectroscopy | Symmetric Stretch (ν_s) | ~1330 cm⁻¹ | researchgate.net |

| UV Spectroscopy | n → π* transition | ~287 nm | nih.gov |

| ¹³C NMR Spectroscopy | C-N₃ Carbon | Varies with structure | - |

| ¹⁵N NMR Spectroscopy | N_α, N_β, N_γ | Varies with structure | - |

Future Perspectives and Emerging Research Directions in 3 Azido 2,2 Dimethylpropanoic Acid Chemistry

Exploration of Novel Catalytic Systems for Azido-Functionalized Compounds

The synthesis of azido-functionalized compounds, including 3-Azido-2,2-dimethylpropanoic acid, is moving beyond traditional stoichiometric methods towards more elegant and sustainable catalytic approaches. A significant area of research is the development of transition-metal-catalyzed C-H azidation. acs.orgprinceton.edu This strategy offers the potential for more direct and atom-economical routes to azides by transforming ubiquitous C-H bonds into C-N3 bonds. acs.orgprinceton.edu While much of the initial research has focused on benzylic and other activated C-H bonds, the development of catalysts with enhanced reactivity and selectivity could enable the direct azidation of aliphatic C-H bonds, such as those in precursors to this compound. Iron, copper, rhodium, and iridium complexes are at the forefront of this research, with efforts focused on creating milder reaction conditions and broadening the substrate scope. nih.govmdpi.comnih.gov

Another promising avenue is the use of photoredox catalysis. This approach utilizes light to generate highly reactive intermediates under mild conditions, offering a green alternative to traditional thermal methods. The generation of azide (B81097) radicals from various precursors through single electron transfer (SET) processes is a key strategy being explored. rsc.org These azide radicals can then participate in a variety of transformations, including addition to unsaturated bonds and C-H functionalization. rsc.org The application of photoredox catalysis to the synthesis of this compound or its derivatives could lead to novel and more efficient synthetic pathways.

The table below summarizes some emerging catalytic systems relevant to the synthesis of azido (B1232118) compounds.

| Catalytic System | Reaction Type | Potential Advantages for this compound Synthesis |

| Transition Metal (Fe, Cu, Rh, Ir) | C-H Azidation | Direct synthesis from readily available hydrocarbon precursors, increased atom economy. |

| Photoredox Catalysis | Radical Azidation | Mild reaction conditions, use of light as a renewable energy source, novel reactivity. |

| Organocatalysis | Nucleophilic Azidation | Avoidance of heavy metals, potential for high enantioselectivity. |

Development of Asymmetric Synthetic Methodologies Utilizing Chiral Catalysts or Auxiliaries

The development of asymmetric methods to introduce the azide functionality is a burgeoning field of research with significant implications for the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules. While this compound itself is achiral, the principles of asymmetric azidation are highly relevant for the synthesis of its chiral derivatives or for reactions where it is used as a building block.

Recent advances in catalytic asymmetric azidation have focused on the use of chiral catalysts to control the stereochemical outcome of the reaction. rsc.org This includes the use of chiral transition metal complexes and organocatalysts. For instance, chiral copper complexes have been shown to be effective in the asymmetric aziridination of olefins using azides as the nitrogen source. nih.gov Furthermore, hydrogen-bonding phase-transfer catalysis (HB-PTC) has emerged as a powerful tool for enantioselective azidation using inexpensive sodium azide. acs.orgresearchgate.netnih.govacs.org Chiral bisurea catalysts, for example, can form chiral hydrogen-bonded complexes with the azide ion, enabling stereoselective attack on electrophiles. acs.orgresearchgate.netnih.govacs.org

The development of these methodologies could be leveraged to synthesize chiral analogues of this compound, opening up new avenues for its application in stereoselective synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. The synthesis of organic azides, which can be potentially explosive, is particularly well-suited to flow chemistry, as the small reaction volumes and precise control over reaction parameters minimize safety risks. cam.ac.uk

Flow processes for the synthesis of both alkyl and aryl azides have been developed, often utilizing packed-bed reactors with immobilized reagents. rsc.orgdurham.ac.uk For example, azide exchange resins can be used to convert alkyl halides to the corresponding azides in a continuous flow system. cam.ac.uk This approach could be readily adapted for the synthesis of this compound from a suitable halogenated precursor. Furthermore, multi-step flow syntheses have been designed to generate azides and use them in subsequent reactions without isolation, a concept known as "telescoping". cam.ac.ukdigitellinc.com

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are also becoming increasingly prevalent. acs.orgnih.gov The development of robust and reliable methods for the synthesis of azide-containing building blocks is crucial for the success of these platforms. nih.gov An automated and reproducible process for the conversion of primary amines to organic azides has recently been described, utilizing prepacked capsules of reagents. acs.orgnih.gov The integration of such automated methods for the synthesis of this compound would significantly accelerate its availability for high-throughput screening and library synthesis.

The benefits of integrating the synthesis of this compound with modern synthesis platforms are outlined below.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, potential for integration of reaction and purification. cam.ac.ukrsc.orgdurham.ac.uk |

| Automated Synthesis | High-throughput synthesis, increased reproducibility, rapid library generation. acs.orgnih.govnih.gov |

Expansion of Applications in Chemical Biology and Chemical Probe Development

The azide group is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can be performed in living systems without interfering with native biological processes. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the specific and efficient ligation of azide-containing molecules to alkyne-functionalized biomolecules. peptide.commdpi.com this compound, with its terminal azide group, is an ideal building block for the construction of chemical probes to study biological systems. escholarship.orgnih.gov

Future research will likely focus on incorporating this compound into a variety of molecular scaffolds to create probes for specific biological targets. For example, it can be attached to lipids, sugars, or peptides to study their metabolism, trafficking, and interactions within cells. escholarship.orgnih.govnih.gov The compact and sterically unencumbered nature of the 2,2-dimethylpropanoic acid core may be advantageous in minimizing perturbations to the biological system being studied.

The development of "clickable" probes based on the this compound scaffold will enable researchers to:

Visualize the localization and dynamics of biomolecules within cells using fluorescence microscopy. mdpi.com

Identify the binding partners of small molecules or drugs through affinity-based protein profiling.

Develop novel diagnostic and therapeutic agents that can be targeted to specific cells or tissues.

Design of Next-Generation Multifunctional Building Blocks based on the Azido-Dimethylpropanoic Acid Core

The unique combination of a carboxylic acid and an azide group within a compact, gem-dimethyl-substituted scaffold makes this compound an attractive starting point for the design of novel multifunctional building blocks. nih.gov The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, while the azide group provides a handle for bioorthogonal ligation or conversion to an amine. This versatility allows for the creation of a diverse range of molecules with tailored properties.

Future research in this area will likely focus on the development of bifunctional and multifunctional molecules where the this compound core serves as a central scaffold. nih.govnih.govresearchgate.net For example, by attaching a targeting ligand to the carboxylic acid end and a fluorescent reporter group to the azide end (via click chemistry), one could create a targeted imaging agent. Similarly, by linking two different bioactive molecules to the scaffold, it may be possible to create synergistic drug candidates or probes that can modulate multiple biological pathways simultaneously.

The careful selection of building blocks is crucial for constructing libraries of diverse and bioactive compounds. nih.gov The incorporation of the this compound core into DNA-encoded library (DEL) synthesis is another exciting prospect. The bifunctional nature of this molecule would provide crucial branching points for further derivatization, expanding the chemical space accessible through this powerful drug discovery platform. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Azido-2,2-dimethylpropanoic acid with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 3-bromo-2,2-dimethylpropanoic acid) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C. Post-reaction, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization is critical. Monitoring by TLC and confirming azide incorporation via IR spectroscopy (N₃ stretch at ~2100 cm⁻¹) ensures purity. Acidic workup removes unreacted intermediates, and final purity (>95%) should be verified by HPLC .

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the carboxylic proton (δ ~12 ppm, broad), methyl groups (δ ~1.2–1.4 ppm, singlet due to symmetry), and the azide-bearing CH₂ (δ ~3.3–3.5 ppm, triplet).

- IR Spectroscopy : Confirms the azide group (2100–2150 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 158.1 (C₅H₈N₃O₂⁻) validates molecular weight.

- Elemental Analysis : Ensures stoichiometric C, H, N ratios .

Q. How should researchers safely handle and store this compound to prevent decomposition or hazards?

- Methodological Answer :

- Storage : Seal in airtight containers under dry conditions at 2–8°C to avoid moisture absorption and thermal degradation. Classified as Hazard Class 8 (corrosive), it should be segregated from bases and reducing agents.

- Handling : Use explosion-proof equipment, avoid friction/heat, and work in a fume hood with PPE (gloves, goggles). Dispose of waste via neutralization with cold bicarbonate solution followed by azide destruction (e.g., NaNO₂/HCl) .

Advanced Research Questions

Q. What strategies can be employed to utilize this compound in bioorthogonal conjugation reactions, and how does steric hindrance from dimethyl groups influence reaction kinetics?

- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. However, steric hindrance from the dimethyl groups may slow reaction kinetics. To mitigate:

- Optimize catalyst loading (e.g., Cu(I) with TBTA ligand) and temperature (37–50°C).

- Use strained alkynes (e.g., DBCO) for catalyst-free "click" reactions.

- Kinetic studies via UV-Vis or LC-MS can quantify reaction rates compared to less hindered analogs .

Q. How can computational modeling (e.g., molecular dynamics) predict the conformational behavior of this compound in different solvent environments?

- Methodological Answer :

- Software : Use Gaussian or GROMACS for DFT or MD simulations.

- Parameters : Solvent models (e.g., water, DMSO) and force fields (OPLS-AA) simulate conformational flexibility.

- Outputs : Analyze RMSD, dihedral angles, and hydrogen-bonding patterns. The dimethyl groups restrict rotation, favoring a rigid carboxylic acid conformation, which may enhance binding specificity in enzyme active sites .

Q. What experimental approaches are suitable for analyzing potential interactions between this compound and biological macromolecules (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD, kon/koff) with target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., carboxylases) to resolve binding modes, leveraging the dimethyl groups for hydrophobic contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.